molecular formula C12H11N3O2 B2591135 N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide CAS No. 888409-97-0

N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2591135
CAS No.: 888409-97-0
M. Wt: 229.239
InChI Key: MNHRGMBCLFOZKF-UHFFFAOYSA-N
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Description

“N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide” is a compound that contains an oxadiazole ring and a cyclopropane ring. The oxadiazole ring is a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . The cyclopropane ring is a three-membered carbon ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxadiazole and cyclopropane rings likely contribute significantly to the compound’s overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions occur. Oxadiazoles can undergo a variety of reactions, including nucleophilic substitution and ring-opening reactions .

Scientific Research Applications

Synthesis and Structural Analysis

  • Design and Synthesis for Anticancer Evaluation : A series of compounds, including those with 1,3,4-oxadiazole structures, were synthesized and evaluated for their anticancer activities against various cancer cell lines, showcasing moderate to excellent anticancer activities compared to etoposide, a reference drug (Ravinaik et al., 2021).

  • Structural Characterization : The crystal and molecular structure of 5-phenyl-1,2,4-oxadiazole-3-carboxamide, a related compound, was determined by X-ray analysis, revealing its triclinic structure and providing insights into its chemical properties (Viterbo et al., 1980).

Biological Activities

  • Antitubercular Activities : Synthesis and evaluation of 1,3,4-oxadiazole derivatives have demonstrated significant antitubercular activities, highlighting the potential of these compounds in developing new antimycobacterial agents (Nayak et al., 2016).

  • Antimicrobial Applications : Compounds featuring the 1,3,4-oxadiazole moiety have been tested for their antimicrobial activities, showing promising results against various bacterial and fungal strains, which suggests their potential use in combating infectious diseases (Jafari et al., 2017).

  • Insecticidal Activity : Research into anthranilic diamides analogs containing 1,3,4-oxadiazole rings has shown good insecticidal activity against pests like the diamondback moth, indicating potential agricultural applications (Qi et al., 2014).

  • Antidiabetic Screening : Novel derivatives incorporating the 1,3,4-oxadiazole ring have been synthesized and screened for antidiabetic activity, revealing potential therapeutic applications in managing diabetes (Lalpara et al., 2021).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various targets, such as iridium (iii) complexes , which could potentially be a target for this compound as well.

Mode of Action

Similar compounds have been found to show significant performance differences when interacting with different cyclometalated ligands . This suggests that the compound may interact with its targets in a similar manner, leading to changes in their function.

Biochemical Pathways

Similar compounds have been found to affect the wnt signaling pathway , which could potentially be a pathway affected by this compound.

Pharmacokinetics

Similar compounds have been found to exhibit favorable charge transport properties , which could potentially impact the bioavailability of this compound.

Result of Action

Similar compounds have been found to show a blue-shift in emission spectra , suggesting that this compound may have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide. For instance, the solvent used can affect the properties of similar compounds . Therefore, it is plausible that environmental factors such as temperature, pH, and the presence of other chemicals could influence the action of this compound.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include studying its potential uses in medicine or materials science, investigating its physical and chemical properties, and developing new synthesis methods .

Biochemical Analysis

Biochemical Properties

It has been found to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

The effects of N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide on various types of cells and cellular processes are still being studied. Preliminary research suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several steps. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and may affect metabolic flux or metabolite levels .

Transport and Distribution

It may interact with transporters or binding proteins, and could affect its localization or accumulation .

Subcellular Localization

It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c16-10(8-6-7-8)13-12-15-14-11(17-12)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHRGMBCLFOZKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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